molecular formula C9H8BrNO B1296180 N-(4-bromophenyl)acrylamide CAS No. 13997-69-8

N-(4-bromophenyl)acrylamide

Cat. No. B1296180
CAS RN: 13997-69-8
M. Wt: 226.07 g/mol
InChI Key: ZSBLNRQSHLZWNV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)acrylamide is a compound with the empirical formula C15H12BrNO and a molecular weight of 302.17 . It is also known as a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .


Synthesis Analysis

The monomer, N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) has been synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine (NR3) at 0−5°C .


Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)acrylamide is available as a 2D Mol file or as a computed 3D SD file . The room temperature crystal structure of the title compound was reported without hydrogen atom coordinates in the orthorhombic space group Pna2 .


Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .


Physical And Chemical Properties Analysis

N-(4-Bromophenyl)acrylamide has a molecular weight of 302.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . Its Rotatable Bond Count is 3 . The Exact Mass is 301.01023 g/mol .

Scientific Research Applications

Polymerization and Solubility Studies

  • N-(4-bromophenyl)acrylamide has been utilized as a monomer in polymerization reactions. Its solubility in methanol-ethanol solutions is significant for product and process design in industrial applications. This solubility has been measured and correlated with various equations, highlighting its importance in the formulation of polymeric materials (Yao et al., 2010).

Synthesis and Characterization of Copolymers

  • Novel copolymers involving N-(4-bromophenyl)-2-methacrylamide have been synthesized and characterized. These copolymers, combining N-(4-bromophenyl)acrylamide with other monomers, exhibit unique properties like thermal stability and specific reactivity ratios, which are crucial for various industrial applications, including textiles and other polymer-based products (Soykan et al., 2008).

Application in Corrosion Inhibition

  • Some derivatives of N-(4-bromophenyl)acrylamide have been investigated for their potential as corrosion inhibitors. This research is particularly relevant in preventing corrosion of metals like copper in acidic environments. The effectiveness of these compounds in corrosion prevention has been demonstrated using various chemical and electrochemical methods, proving their utility in industrial maintenance and preservation (Abu-Rayyan et al., 2022).

Safety And Hazards

The safety data sheet for acrylamide indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin irritation . It may cause an allergic skin reaction and serious eye irritation . It may cause genetic defects and is suspected of damaging fertility or the unborn child .

Future Directions

A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

properties

IUPAC Name

N-(4-bromophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBLNRQSHLZWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294794
Record name n-(4-bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)acrylamide

CAS RN

13997-69-8
Record name NSC98136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EC Wang, KS Huang, GW Lin, JR Lin… - Journal of the Chinese …, 2001 - Wiley Online Library
A series of N‐aryl 2‐alkenamides were produced efficiently by treating N‐aryl 3‐(phenylsulfonyl)‐propanamides with potassium tert‐butoxide in THF at 0C. With out isolation, it was …
Number of citations: 11 onlinelibrary.wiley.com
ZJ Quan, HD Xia, Z Zhang, YX Da, XC Wang - Tetrahedron, 2013 - Elsevier
Copper-catalyzed intermolecular C–N bond-forming reactions between aryl iodides and amides are described using sodium ascorbate, which is both cheap and nontoxic, as the …
Number of citations: 32 www.sciencedirect.com
ME Prime, OA Andersen, JJ Barker… - Journal of medicinal …, 2012 - ACS Publications
Tissue transglutaminase 2 (TG2) is a multifunctional protein primarily known for its calcium-dependent enzymatic protein cross-linking activity via isopeptide bond formation between …
Number of citations: 83 pubs.acs.org
T Yang, H Zhu, W Yu - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
The reactions of 2-azido-N-arylacrylamides with trifluoromethyl radicals and azidyl radicals were investigated by using Togni's reagent and Zhdankin's reagent as the source of these …
Number of citations: 44 pubs.rsc.org
M Pietsch, R Wodtke, J Pietzsch, R Löser - Bioorganic & medicinal …, 2013 - Elsevier
… Out of these, N-4-bromophenyl acrylamide was rated the most attractive lead structure. Substitution of the bromine atom by a piperazine-1-sulfonyl moiety enabled extensive structure–…
Number of citations: 47 www.sciencedirect.com
MB Tomas, TC Shiao, PT Nguyen, S Bourgault… - Pharmaceutical …, 2018 - Springer
A series of 30 compounds were synthetized inspired by active trans-fagaramide structure skeleton. On this synthetic platform, 18 compounds were achieved via Knoevenagel …
Number of citations: 2 link.springer.com
T Sappanimuthu, N Kilambi, S Sundaram… - Research on Chemical …, 2017 - Springer
Herein, we report the synthesis and in vitro antibacterial and antifungal activities for twelve (E)-3-(10-(4-(10H-phenothiazin-10-yl)phenyl)-10H-phenothiazin-3-yl)-N-phenyl acrylamides (…
Number of citations: 2 link.springer.com
CA Berdan, R Ho, HS Lehtola, M To, X Hu… - Cell chemical …, 2019 - cell.com
Parthenolide, a natural product from the feverfew plant and member of the large family of sesquiterpene lactones, exerts multiple biological and therapeutic activities including anti-…
Number of citations: 62 www.cell.com
AG Németh - 2021 - repozitorium.omikk.bme.hu
I am grateful to my supervisor, Péter Ábrányi-Balogh who had an enormous effect on my professional and personal development, offering me guidance, care and motivation to …
Number of citations: 1 repozitorium.omikk.bme.hu
S Balalaie, MZ Kassaee, HR Bijanzadeh… - Journal of the Iranian …, 2014 - Springer
An efficient regio and stereoselective synthesis of functionalized E-vinyl ethers are described. The reaction could proceed via addition of primary alcohols and phenols to functionalized …
Number of citations: 5 link.springer.com

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